molecular formula C31H26F3N5O7S B8720015 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid

Numéro de catalogue: B8720015
Poids moléculaire: 669.6 g/mol
Clé InChI: FGHFSOLOVRUJND-NTISSMGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid, also known as umbralisib sulfate, is a novel, next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε). It is an orally active compound that has shown significant clinical efficacy in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This compound is distinguished by its favorable safety profile and minimal adverse effects compared to other PI3Kδ inhibitors .

Méthodes De Préparation

The synthesis of 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired pharmacophores. Industrial production methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Analyse Des Réactions Chimiques

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

Applications De Recherche Scientifique

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study PI3Kδ and CK1ε pathways.

    Biology: Investigated for its effects on cellular signaling and immune cell regulation.

    Medicine: Clinically evaluated for the treatment of B-cell malignancies, such as CLL and NHL. .

Mécanisme D'action

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid exerts its effects by selectively inhibiting PI3Kδ and CK1ε. The PI3Kδ pathway is crucial for the survival and proliferation of B-cells, and its inhibition leads to reduced cell growth and increased apoptosis in malignant B-cells. CK1ε is involved in various cellular processes, including circadian rhythm regulation and Wnt signaling. By inhibiting these kinases, this compound disrupts critical signaling pathways, leading to the suppression of tumor growth and modulation of immune responses .

Comparaison Avec Des Composés Similaires

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid is compared with other PI3Kδ inhibitors, such as idelalisib and duvelisib. Unlike these compounds, this compound has a unique structure and pharmacological profile, resulting in a more favorable safety profile with minimal hepatotoxicity and colitis. Additionally, this compound preserves the function of regulatory T cells, which may contribute to its reduced immune-mediated side effects . Similar compounds include:

Propriétés

Formule moléculaire

C31H26F3N5O7S

Poids moléculaire

669.6 g/mol

Nom IUPAC

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid

InChI

InChI=1S/C31H24F3N5O3.H2O4S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-5(2,3)4/h4-16H,1-3H3,(H2,35,36,37);(H2,1,2,3,4)/t16-;/m0./s1

Clé InChI

FGHFSOLOVRUJND-NTISSMGPSA-N

SMILES isomérique

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.OS(=O)(=O)O

SMILES canonique

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.OS(=O)(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.